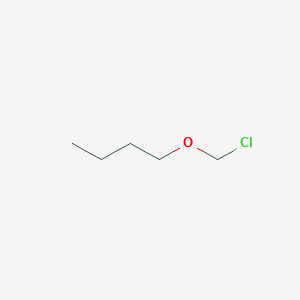

Chloromethyl butyl ether

Overview

Description

Chloromethyl butyl ether is an organic compound with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain .

Synthesis Analysis

Ethers are typically synthesized from alcohols or their conjugate bases. One important procedure, known as the Williamson Ether Synthesis, proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide . For example, tert-butyl methyl ether, a substance used in the 1990s as an octane booster in gasoline, is best prepared by reaction of tert-butoxide ion with iodomethane rather than by reaction of methoxide ion with 2-chloro-2-methylpropane .Molecular Structure Analysis

The molecular formula of Chloromethyl butyl ether is C5H11ClO . The molecule contains a total of 17 bond(s). There are 6 non-H bond(s), 3 rotatable bond(s), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

Ethers, including Chloromethyl butyl ether, are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis

Ethers have boiling points that are about the same as alkanes of comparable molar mass . The presence of an electronegative oxygen atom gives ethers a small dipole moment .Scientific Research Applications

Chloromethyl Butyl Ether in Scientific Research Applications

Organic Synthesis Protecting Group Introduction: Chloromethyl butyl ether is used in organic synthesis for the introduction of the methoxymethyl (MOM) protecting group. This is a crucial step in the synthesis of complex organic molecules, as it protects reactive functional groups during chemical reactions .

Alkylating Agent Manufacturing and Industrial Solvent: As an alkylating agent, it plays a role in manufacturing dodecylbenzyl chloride, water repellents, ion-exchange resins, and polymers. It also serves as an industrial solvent and a chloromethylation reagent .

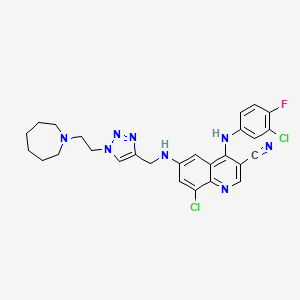

Pharmaceutical Intermediates Key Compound Transformation: Chloromethyl substituted aromatic compounds, which can be derived from Chloromethyl butyl ether, are promising intermediates for transforming into a variety of fine chemicals, polymers, and pharmaceuticals .

4. Fuel Applications: Ethers as Octane Boosters Ethers like methyl tert-butyl ether (MTBE), derived from similar compounds, have been used as octane boosters in gasoline to replace tetraethyl lead and reduce engine emissions .

Textile Industry Crosslinking Agent: It has been extensively used as a crosslinking agent in the textile industry, contributing to the durability and quality of textile products .

Synthesis of Nerve Agent Antidotes: Chloromethyl butyl ether-related compounds have been used as linkers in the synthesis of certain nerve agent antidotes, such as asoxime chloride and obidoxime .

Mechanism of Action

Target of Action

Chloromethyl butyl ether is a type of chloroalkyl ether, a class of organic compounds characterized by an ether connected to a chloromethyl group via an alkane chain . The primary targets of Chloromethyl butyl ether are alcohols or their conjugate bases .

Mode of Action

Chloromethyl butyl ether acts as an alkylating agent . It interacts with its targets (alcohols or their conjugate bases) through a process known as the Williamson Ether Synthesis . This process involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide .

Biochemical Pathways

The biochemical pathway affected by Chloromethyl butyl ether is the synthesis of ethers . The compound’s interaction with its targets leads to the formation of ethers, which are usually prepared from alcohols or their conjugate bases .

Result of Action

The primary molecular effect of Chloromethyl butyl ether’s action is the formation of ethers . On a cellular level, this can lead to changes in the function of biological molecules, potentially affecting cellular processes.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(chloromethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-2-3-4-7-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFNOUUWYACOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455278 | |

| Record name | CHLOROMETHYL BUTYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethyl butyl ether | |

CAS RN |

2351-69-1 | |

| Record name | CHLOROMETHYL BUTYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethoxy)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

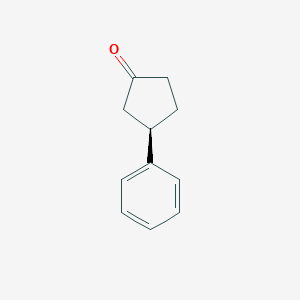

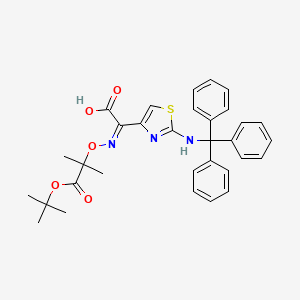

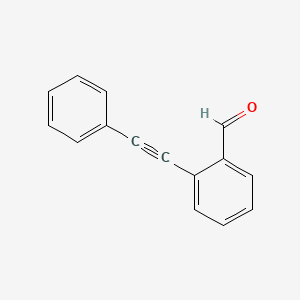

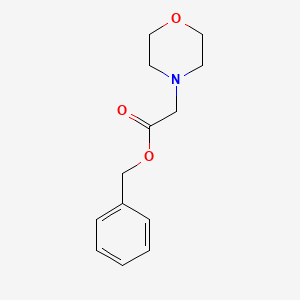

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

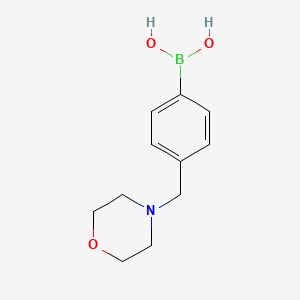

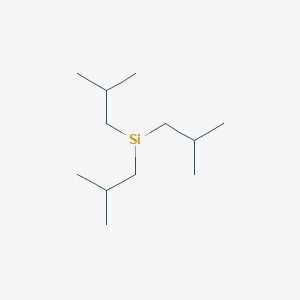

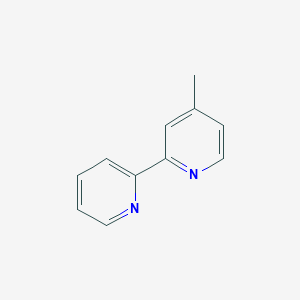

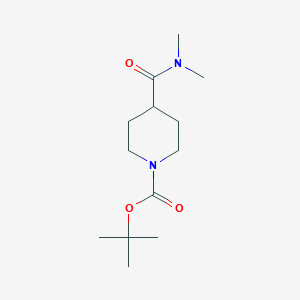

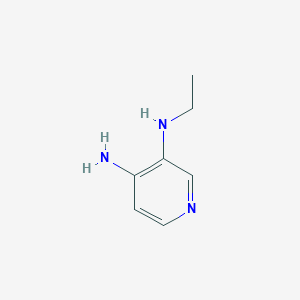

Feasible Synthetic Routes

Q & A

Q1: What are the industrial applications of Chloromethyl Butyl Ether?

A1: Chloromethyl Butyl Ether (CMBE) is primarily used as an alkylating agent in organic synthesis. One notable application is in the modification of polymers to enhance their properties. For instance, CMBE is used to introduce chloromethyl groups into Poly(phthalazinone ether sulfone ketone) (PPESK), which are further reacted to incorporate quaternary nitrogen groups. This modification transforms PPESK into an ion-exchange membrane material with improved solvent resistance, making it suitable for applications like dye bath wastewater treatment [].

Q2: Can you explain the role of Chloromethyl Butyl Ether in the synthesis of Butachlor?

A2: Chloromethyl Butyl Ether serves as a crucial reactant in the synthesis of Butachlor, a widely used herbicide. The synthesis involves reacting CMBE with 2-chloro-N-(2,6-diethylphenyl)acetamide in the presence of NaOH and a phase transfer catalyst (TBAB). This reaction leads to the formation of Butachlor, with a yield reaching up to 93.2% under optimized conditions []. Monitoring the reaction components at various conditions using HPLC helps determine the optimal parameters for maximizing Butachlor yield.

Q3: Are there any studies investigating the potential environmental impact of Chloromethyl Butyl Ether?

A3: While the provided research papers [, ] focus on specific applications and synthesis involving CMBE, they do not delve into its environmental impact or degradation pathways. Further research is necessary to assess its ecotoxicological effects and develop strategies for responsible handling and disposal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.